molecular formula C9H17NO2S B13212345 Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate

Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate

Cat. No.: B13212345
M. Wt: 203.30 g/mol
InChI Key: XQPBYZVSLIKSAR-UHFFFAOYSA-N
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Description

Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate is a sulfur-containing organic compound characterized by a propanoate ester backbone linked to a pyrrolidin-2-ylmethyl group via a sulfanyl (thioether) bridge.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

methyl 3-(pyrrolidin-2-ylmethylsulfanyl)propanoate

InChI

InChI=1S/C9H17NO2S/c1-12-9(11)4-6-13-7-8-3-2-5-10-8/h8,10H,2-7H2,1H3

InChI Key

XQPBYZVSLIKSAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCC1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate typically involves the reaction of pyrrolidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the pyrrolidine ring attacks the electrophilic carbon of the methyl 3-bromopropanoate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate
  • Molecular Formula : C₉H₁₂N₂O₂S
  • Molecular Weight : 212.27 g/mol
  • Substituent: 3-Aminopyridin-2-yl (aromatic heterocycle with an amino group).
  • Properties: Liquid at room temperature, suggesting lower melting point compared to crystalline analogs.
Ethyl 3-[(furan-2-ylmethyl)sulfanyl]propanoate
  • Molecular Formula : C₁₀H₁₄O₃S
  • Molecular Weight : 214.28 g/mol
  • Substituent : Furan-2-ylmethyl (oxygen-containing heterocycle).
  • The ethyl ester may confer higher lipophilicity than methyl esters, influencing membrane permeability .
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
  • Molecular Formula : C₁₉H₁₇N₃O₅S
  • Molecular Weight : 415.42 g/mol
  • Substituent: Nitro-substituted quinazolinone fused with a phenyl group.
  • The phenyl ring may enhance π-π stacking interactions in solid-state structures, as evidenced by crystallographic data .
Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
  • Molecular Formula : C₂₀H₁₉F₃N₂O₄S
  • Molecular Weight : 440.44 g/mol
  • Substituent: Cyano-, trifluoromethyl-, and dimethoxyphenyl-substituted pyridine.
  • Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity. The cyano group may act as a hydrogen-bond acceptor, while dimethoxyphenyl contributes to bulk and aromatic interactions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Physical State Notable Features
Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate C₉H₁₅NO₂S 201.29 Pyrrolidin-2-ylmethyl (cyclic amine) Not reported Conformational flexibility, basicity
Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate C₉H₁₂N₂O₂S 212.27 3-Aminopyridin-2-yl (aromatic) Liquid Hydrogen-bonding potential
Ethyl 3-[(furan-2-ylmethyl)sulfanyl]propanoate C₁₀H₁₄O₃S 214.28 Furan-2-ylmethyl (oxygen heterocycle) Not reported High polarity, ethyl ester lipophilicity
Methyl 3-[(6-nitroquinazolin-2-yl)sulfanyl]propanoate C₁₉H₁₇N₃O₅S 415.42 Nitroquinazolinyl (fused aromatic) Crystalline UV activity, π-π stacking
Ethyl 2-{[poly-substituted pyridyl]sulfanyl}propanoate C₂₀H₁₉F₃N₂O₄S 440.44 Multi-substituted pyridine Not reported Metabolic stability, lipophilicity

Implications of Structural Variations

  • Pyrrolidine vs. Aromatic Substituents: The pyrrolidine group in the main compound offers conformational flexibility and basicity, contrasting with rigid aromatic substituents (e.g., pyridine or quinazolinone). This flexibility may enhance binding to dynamic biological targets, as suggested by docking studies on flexible sidechains in receptor-ligand interactions .
  • Ester Groups : Methyl esters (e.g., main compound) generally exhibit lower lipophilicity than ethyl esters (e.g., ), impacting bioavailability and distribution.

Biological Activity

Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate, with the chemical formula C9H17NO2S and CAS number 1249399-99-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name: Methyl 3-((pyrrolidin-2-ylmethyl)thio)propanoate
  • Molecular Weight: 203.3 g/mol
  • Purity: 97% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors and other protein targets involved in signaling pathways.

Potential Targets:

  • Neurotransmitter Receptors: The pyrrolidine moiety may interact with receptors involved in neurotransmission, potentially affecting mood and cognition.
  • Enzymatic Inhibition: The sulfanyl group could play a role in inhibiting specific enzymes, similar to other thioether compounds known for their inhibitory effects on various biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfur atoms have shown effectiveness against bacterial strains, suggesting a potential application in treating infections .

Case Studies

Several case studies have explored the biological activities of compounds with structural similarities to this compound:

  • Inhibition of Cancer Cell Proliferation:
    • A study demonstrated that thiazole-based inhibitors led to multipolar spindle formation in cancer cells, causing cell death . This mechanism may be relevant for understanding how this compound could impact cancer cell dynamics.
  • Antimicrobial Screening:
    • A high-throughput screening identified several sulfonamide derivatives with significant antibacterial activity. These findings indicate that modifications to the sulfanyl group can enhance biological activity against pathogens .

Summary Table of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntimicrobialSulfonamide DerivativesSignificant inhibition of bacterial growth
AnticancerThiazole DerivativesInduction of multipolar spindles in cancer cells
Enzyme InhibitionVarious Sulfur-containing CompoundsInhibition of specific enzymatic activities

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